2-(1-Aminocyclopentyl)acetamide
Description
2-(1-Aminocyclopentyl)acetamide is a cyclopentane-derived acetamide compound featuring a primary amine group attached to the cyclopentyl ring. The cyclopentylamine group may influence receptor binding or metabolic stability compared to linear or aromatic analogs .
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-(1-aminocyclopentyl)acetamide |
InChI |
InChI=1S/C7H14N2O/c8-6(10)5-7(9)3-1-2-4-7/h1-5,9H2,(H2,8,10) |
InChI Key |
YFCHBVNKCHRCTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclopentyl)acetamide can be achieved through several methods. One common approach involves the reaction of cyclopentanone with ammonia to form 1-aminocyclopentanol, which is then reacted with acetic anhydride to yield 2-(1-Aminocyclopentyl)acetamide. The reaction conditions typically involve heating the reactants under reflux .
Industrial Production Methods
Industrial production of 2-(1-Aminocyclopentyl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminocyclopentyl)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-(1-Aminocyclopentyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for other functionalized molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-(1-Aminocyclopentyl)acetamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Comparison
Key structural differences among acetamide derivatives arise from substituents on the amine or aromatic/cyclic moieties. Below is a comparative analysis:
Key Observations :
- Substitution of the acetamide group with a carboxylic acid (as in ) decreases lipophilicity, impacting bioavailability .
- Ether-linked derivatives () exhibit higher molecular weights and altered solubility profiles due to the tetrahydropyran moiety .
Key Observations :
- Positional Isomerism : The ortho-hydroxyphenylacetamide sulfate () is more rapidly excreted than its meta-isomer, highlighting the metabolic impact of substituent placement .
- Agrochemical vs. Pharmaceutical Applications : Acetamide derivatives like acetochlor () prioritize soil stability and hydrophobicity, while pharmaceutical analogs (e.g., ) focus on solubility and target specificity .
Key Observations :
- Environmental persistence varies: acetochlor’s hydrophobicity increases soil retention, whereas polar derivatives (e.g., sulfate conjugates) are more mobile .
Biological Activity
2-(1-Aminocyclopentyl)acetamide, also known as its hydrochloride salt, is a compound that has garnered attention for its potential biological activities. With a molecular formula of CHNO and a molecular weight of 158.20 g/mol, this compound features an aminocyclopentyl group linked to an acetamide moiety. Its unique structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.
Research indicates that 2-(1-Aminocyclopentyl)acetamide interacts with specific molecular targets, including enzymes and receptors. The aminocyclopentyl group enhances the compound's ability to form hydrogen bonds and engage in electrostatic interactions, which may lead to enzyme inhibition or modulation of receptor activity . Such interactions can significantly influence biological pathways, making this compound a subject of interest in drug discovery.
Binding Affinity Studies
Binding affinity studies reveal that 2-(1-Aminocyclopentyl)acetamide can effectively alter enzyme activity or receptor signaling. These studies are crucial for understanding the pharmacological potential of the compound. For instance, it has been shown to modulate the activity of serine hydrolases, a diverse class of enzymes involved in various physiological processes .
Comparative Analysis with Similar Compounds
The biological activity of 2-(1-Aminocyclopentyl)acetamide can be compared with structurally similar compounds. The following table summarizes some analogs and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(1-Aminocyclobutyl)acetamide;hydrochloride | Cyclobutyl ring instead of cyclopentyl | Different steric effects and reactivity |
| 2-(1-Aminocyclopropyl)acetamide;hydrochloride | Cyclopropyl ring | Smaller ring size affects chemical behavior |
| 1-Aminocyclopentaneacetic acid hydrochloride | Acetic acid moiety instead of acetamide | Alters solubility and reactivity |
| 2-(1-Aminocyclopentyl)acetic acid hydrochloride | Acetic acid group | Similar structure but different functional group |
This comparison highlights the distinct chemical and biological properties of 2-(1-Aminocyclopentyl)acetamide that may confer advantages in research and therapeutic contexts.
Enzyme Modulation
One significant area of research involves the modulation of serine hydrolases by 2-(1-Aminocyclopentyl)acetamide. In vitro studies demonstrated that treatment with this compound increased the catalytic activity of specific enzymes by enhancing their efficiency in substrate turnover. For example, one study showed a 1.6–1.8-fold increase in hydrolysis rates for synthetic substrates when incubated with the compound . These findings suggest that the compound could serve as a selective activator for certain enzyme classes.
Therapeutic Applications
Given its ability to modulate enzyme activity, 2-(1-Aminocyclopentyl)acetamide is being explored for potential therapeutic applications in conditions such as obesity and metabolic disorders. In animal models, compounds with similar mechanisms have shown beneficial effects, indicating that further exploration into this compound's efficacy is warranted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
